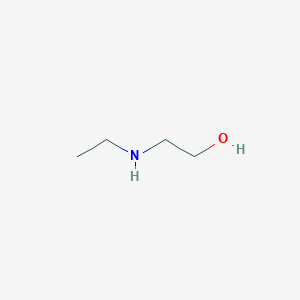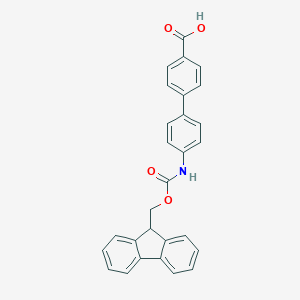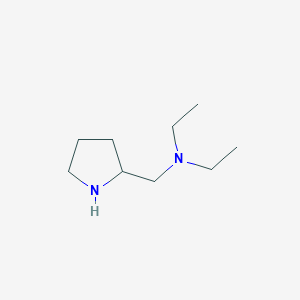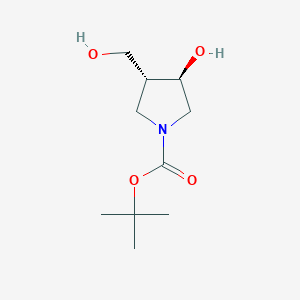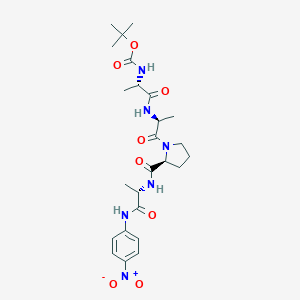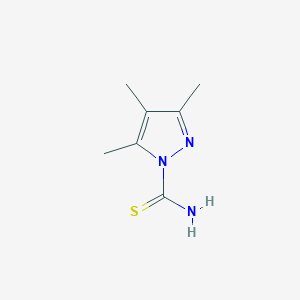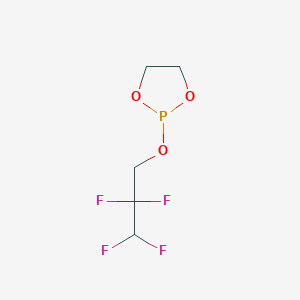
1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- is a phosphorus-containing compound that has gained significant attention in the field of scientific research. The compound has been found to have unique biochemical and physiological effects, making it an interesting candidate for various applications.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways in microorganisms. This leads to the disruption of cellular processes and ultimately results in cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- can have a range of biochemical and physiological effects. For example, the compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Additionally, the compound has a range of potential applications in scientific research. However, one limitation of the compound is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)-. Some possible areas of investigation include:
1. Further studies on the compound's mechanism of action to better understand how it works and its potential applications.
2. Development of new antimicrobial agents based on 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)-.
3. Investigation of the compound's potential as a catalyst for various chemical reactions.
4. Studies on the compound's anti-inflammatory properties and its potential as a treatment for inflammatory diseases.
5. Exploration of the compound's potential in the field of nanotechnology, such as its use in the synthesis of nanoparticles.
Conclusion
In conclusion, 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- is a phosphorus-containing compound with unique biochemical and physiological effects. The compound has potential applications in scientific research, particularly in the development of new antimicrobial agents and as a catalyst for various chemical reactions. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- involves the reaction of 2,2,3,3-tetrafluoropropyl alcohol with phosphorus trichloride. The resulting product is then treated with sodium hydroxide to form the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- has been extensively studied for its potential applications in scientific research. The compound has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, the compound has been shown to have potential as a catalyst for various chemical reactions.
Propiedades
Número CAS |
115044-87-6 |
|---|---|
Nombre del producto |
1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- |
Fórmula molecular |
C5H7F4O3P |
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C5H7F4O3P/c6-4(7)5(8,9)3-12-13-10-1-2-11-13/h4H,1-3H2 |
Clave InChI |
MNMDIVFLZABGJK-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OCC(C(F)F)(F)F |
SMILES canónico |
C1COP(O1)OCC(C(F)F)(F)F |
Otros números CAS |
115044-87-6 |
Sinónimos |
2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



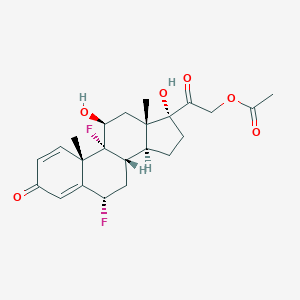
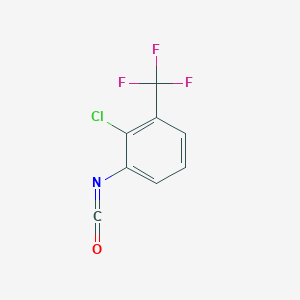
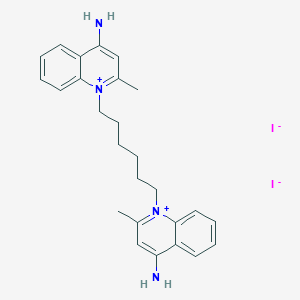
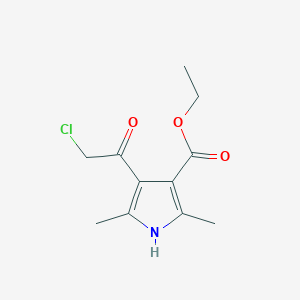
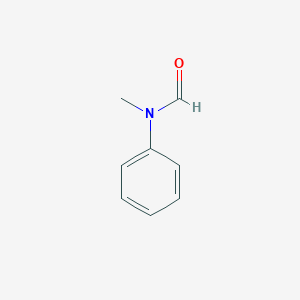
![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
